molecular formula C10H8ClN B157671 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 132205-76-6

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B157671
CAS No.: 132205-76-6
M. Wt: 177.63 g/mol
InChI Key: ISXKBERZGFQBTM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with a unique structure that includes a chloro-substituted indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps. One common method starts with the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, reaction time, and the use of solvents like petroleum ether to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKBERZGFQBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564758
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132205-76-6
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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